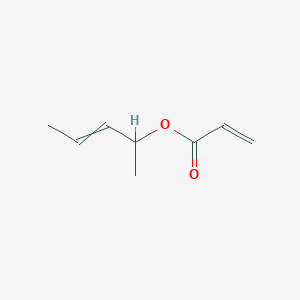

Pent-3-en-2-yl prop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

132576-26-2 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

pent-3-en-2-yl prop-2-enoate |

InChI |

InChI=1S/C8H12O2/c1-4-6-7(3)10-8(9)5-2/h4-7H,2H2,1,3H3 |

InChI Key |

YUTIJSKNEMFZBW-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)OC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Pent 3 En 2 Yl Prop 2 Enoate and Its Analogues

Direct Esterification Approaches

Direct esterification remains a fundamental and widely practiced method for the synthesis of esters, including unsaturated variants like pent-3-en-2-yl prop-2-enoate. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

One of the most traditional methods is the Fischer-Speier esterification , which utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction between a carboxylic acid and an alcohol. organic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, common strategies include using an excess of one of the reactants or removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.org

A milder and often more efficient alternative for the synthesis of esters, particularly for sensitive or sterically hindered substrates, is the Steglich esterification . organic-chemistry.orgresearchgate.net This method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netorganic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature, and the DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.orgorganic-chemistry.org The addition of DMAP is crucial as it acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of an N-acylurea byproduct. organic-chemistry.orgorganic-chemistry.org

The following table summarizes key aspects of these direct esterification methods:

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Typically requires heat and removal of water | Inexpensive reagents | Harsh conditions, reversible reaction |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, catalytic DMAP | Mild, room temperature | High yields, suitable for sensitive substrates | Stoichiometric use of coupling agent, formation of dicyclohexylurea byproduct |

Advanced Olefination and Alkylation Strategies

The synthesis of this compound and its analogues can also be approached by constructing the key carbon-carbon bonds through advanced olefination and alkylation reactions. These methods offer precise control over the structure of the final molecule.

Wittig Reactions in the Elaboration of Propenoate Moieties

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes or ketones and is particularly useful for creating the α,β-unsaturated ester functionality found in the propenoate part of the target molecule. masterorganicchemistry.comlibretexts.orgnih.gov The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile and attacks the carbonyl carbon. masterorganicchemistry.comlibretexts.org

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org For the synthesis of the propenoate moiety, a stabilized ylide derived from an α-haloacetate is typically employed. For instance, the reaction of acetaldehyde (B116499) with a phosphorane derived from ethyl bromoacetate (B1195939) can yield ethyl crotonate. cdnsciencepub.com

The general steps for preparing a Wittig reagent and its subsequent reaction are:

Formation of the phosphonium salt : Reaction of triphenylphosphine (B44618) with an alkyl halide (e.g., ethyl bromoacetate) via an SN2 reaction. masterorganicchemistry.com

Formation of the ylide : Deprotonation of the phosphonium salt with a strong base (e.g., n-butyllithium or sodium amide) to form the phosphonium ylide. masterorganicchemistry.com

Reaction with a carbonyl compound : The ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which subsequently decomposes to the desired alkene and triphenylphosphine oxide. libretexts.org

Alkylation of Carbonyl Compounds for Pent-3-en-2-yl Derivatives

The pent-3-en-2-yl portion of the target molecule can be synthesized through the alkylation of carbonyl compounds. A plausible strategy involves the reaction of a ketone with an organometallic reagent. For example, butan-2-one can serve as a precursor.

A common method for forming carbon-carbon bonds is the Grignard reaction . The reaction of butan-2-one with an appropriate Grignard reagent, such as ethynylmagnesium bromide, would introduce the necessary carbon framework. doubtnut.com Subsequent partial hydrogenation of the resulting alkyne would yield the desired pent-3-en-2-ol, which can then be esterified.

Another approach is the alkylation of acetylide anions . Acetylene can be deprotonated with a strong base like sodium amide to form sodium acetylide. youtube.com This nucleophile can then react with an alkyl halide, such as ethyl chloride, to form a substituted alkyne. youtube.com Hydration of this alkyne would then produce the corresponding ketone, which can be further modified. youtube.com

The following table outlines these alkylation strategies:

| Method | Reactants | Intermediate Product | Final Alcohol Precursor |

|---|---|---|---|

| Grignard Reaction | Butan-2-one, Ethynylmagnesium bromide | 3-Methylpent-1-yn-3-ol | Pent-3-en-2-ol (after partial hydrogenation and rearrangement) |

| Alkylation of Acetylide Anions | Sodium acetylide, Ethyl chloride | But-1-yne | Butan-2-one (via hydration), then further reaction to introduce the final methyl group |

Phase Transfer Catalysis in Ester Bond Formation

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases. crdeepjournal.org In the context of esterification, PTC can facilitate the reaction between a water-soluble carboxylate salt and an organic-soluble alkyl halide. mdpi.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports the carboxylate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. crdeepjournal.org

This method offers several advantages, including milder reaction conditions, increased reaction rates, and often higher yields compared to traditional methods. crdeepjournal.orgmdpi.com For the synthesis of this compound, this could involve the reaction of sodium prop-2-enoate with pent-3-en-2-yl bromide in a two-phase system with a suitable phase transfer catalyst. The use of PTC is particularly beneficial for C-, N-, O-, and S-alkylation reactions. crdeepjournal.org

Molecular Rearrangement Reactions for Unsaturated Ester Formation

Molecular rearrangements, particularly sigmatropic rearrangements, provide a powerful and stereospecific means of forming carbon-carbon bonds and can be applied to the synthesis of unsaturated esters.

Claisen-Type Rearrangements for Allylic Systems

The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org Several variations of the Claisen rearrangement are particularly useful for the synthesis of unsaturated esters.

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. tcichemicals.comjk-sci.comlibretexts.org This reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate which then undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement to yield a γ,δ-unsaturated ester. tcichemicals.comjk-sci.com This method is effective for elongating the carbon chain by two atoms. tcichemicals.com

The Ireland-Claisen rearrangement is another powerful variant that involves the rearrangement of an allylic ester. wikipedia.orglibretexts.org The allylic ester is first treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then trapped as a silyl (B83357) ketene acetal. wikipedia.orglibretexts.org This intermediate then undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement, often at or below room temperature, to produce a γ,δ-unsaturated carboxylic acid. wikipedia.orglibretexts.org A copper-catalyzed reductive Ireland-Claisen rearrangement of propargylic acrylates has also been developed. acs.orgnih.gov

These rearrangement reactions are highly stereospecific, with the stereochemistry of the starting material influencing the stereochemistry of the product. organic-chemistry.org The reaction generally proceeds through a chair-like transition state. organic-chemistry.org

Sigmatropic Rearrangements in Pent-3-en-2-yl Scaffolds

Sigmatropic rearrangements are powerful, concerted pericyclic reactions that involve the migration of a σ-bond across a π-system, leading to constitutional isomers. In scaffolds related to pent-3-en-2-yl systems, both nih.govnih.gov- and nih.govnih.gov-sigmatropic rearrangements are prominent pathways for forming new carbon-carbon and carbon-heteroatom bonds with high stereocontrol.

The nih.govnih.gov-sigmatropic rearrangement, exemplified by the Claisen and Cope rearrangements, is particularly relevant. Research into analogues such as 5-(pentafluorosulfanyl)-pent-3-en-2-ol has demonstrated the feasibility and intricacies of these transformations. For instance, Johnson-Claisen rearrangements involving 5-SF₅-pent-3-en-2-ol and various orthoesters have been shown to produce 2-substituted 3-(CH₂SF₅)-hex-4-enoates in moderate to good yields (55–76%), typically as a mixture of diastereomers. This indicates that separating the electron-withdrawing group from the reacting center by a methylene (B1212753) group allows the rearrangement to proceed effectively. organic-chemistry.org Conversely, when the SF₅ group is directly attached to the double bond, its steric bulk can hinder or prevent the rearrangement. organic-chemistry.org

nih.govnih.gov-sigmatropic rearrangements are also a key transformation for allylic systems, often involving substrates with heteroatoms like sulfur, selenium, or nitrogen. scispace.com These rearrangements proceed through a five-membered ring transition state and are known for their high stereoselectivity, with a strong preference for the formation of the E-alkene isomer. scispace.com While neutral rearrangements of allylic sulfoxides or amine oxides are common, anionic variants like the nih.govnih.gov-Wittig rearrangement (involving allyl ethers) are also well-established. scispace.com In recent developments, aryne-mediated nih.govnih.gov-sigmatropic rearrangements of tertiary 2,3-allenylamines have been established, showcasing a metal-free approach to generate complex amine structures. acs.org The stereochemical outcome of these reactions is predictable based on the geometry of the starting alkene and the nature of the substituents. scispace.com

The application of catalysts can significantly lower the activation energy for these rearrangements, allowing them to proceed under milder conditions. Lewis acids are often employed to promote Claisen rearrangements by coordinating to the oxygen atom. nih.gov This catalytic approach has expanded the scope and utility of sigmatropic rearrangements in modern organic synthesis.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer efficient and selective routes to allylic esters like this compound, often minimizing waste and allowing for asymmetric synthesis. Both transition metal catalysis and organocatalysis have emerged as powerful strategies.

Transition metals, particularly palladium, are highly effective catalysts for the synthesis of allylic esters. These methods provide direct and versatile pathways for forming the crucial ester linkage at the allylic position.

One prominent strategy is the direct C-H oxidation of terminal olefins in the presence of a carboxylic acid. A Pd(II)/sulfoxide-catalyzed system enables the coupling of various carboxylic acids with terminal olefins to furnish (E)-allylic esters with high selectivity and in good yields. acs.org This approach streamlines synthesis by avoiding the pre-oxidation of substrates. acs.org

Another widely used method involves the palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. A highly effective variant of this is the enantioselective synthesis from prochiral (Z)-2-alkene-1-ols. nih.govorganic-chemistry.org In this process, the allylic alcohol is first converted to a trichloroacetimidate (B1259523) derivative, either in a separate step or in situ. This intermediate then undergoes an Sₙ2′ substitution with a carboxylic acid, catalyzed by a chiral palladium(II) complex. nih.govorganic-chemistry.org This reaction proceeds at room temperature with low catalyst loadings and produces branched allylic esters in high yields (60-98%) and excellent enantiomeric purities (86-99% ee). organic-chemistry.org

The choice of catalyst and ligand is crucial for achieving high selectivity. Chiral ligands such as BINAPHANE have been used with palladium catalysts for the enantioselective allylation of disubstituted ketenes, yielding α-allyl esters with good yields and moderate to good enantioselectivity. beilstein-journals.org Iridium catalysts have also been employed for the asymmetric esterification of racemic secondary allylic alcohols with carboxylic acids, demonstrating broad functional group tolerance and excellent regio- and enantioselectivity. rsc.org

| Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(II)/Sulfoxide | Terminal Olefin + Carboxylic Acid | (E)-Allylic Ester | Direct C-H oxidation; high E:Z selectivity (≥ 9:1). | acs.org |

| [(Rp,S)-COP-OAc]2 (Pd(II) complex) | (Z)-Allylic Trichloroacetimidate + Carboxylic Acid | Chiral Allylic Ester | High yields (60-98%) and enantioselectivity (86-99% ee); low catalyst loading (1 mol%). | nih.govorganic-chemistry.org |

| Pd2dba3/BINAPHANE | Disubstituted Ketene + Allyl Aryl Ether | α-Allyl Ester | Forms α-quaternary center; moderate to good enantioselectivity (up to 80% ee). | beilstein-journals.org |

| Iridium/Chiral Ligand | Racemic Secondary Allylic Alcohol + Carboxylic Acid | Chiral Allylic Ester | Excellent regio- and enantioselectivity; broad functional group tolerance. | rsc.org |

Organocatalysis provides a complementary, metal-free approach to the synthesis of allylic esters, often leveraging different mechanistic pathways to achieve stereocontrol. N-Heterocyclic carbenes (NHCs) and chiral Brønsted acids are prominent catalyst classes in this domain.

NHCs have been successfully used to catalyze the tandem oxidation of allylic alcohols to form esters. In this one-pot process, an NHC catalyst, in conjunction with an oxidant like manganese(IV) oxide, facilitates the conversion of a wide range of allylic alcohols into their corresponding esters in excellent yields. This method represents the first purely organocatalytic oxidation of alcohols to esters and avoids the use of toxic cyanide reagents traditionally employed for this transformation. The reaction proceeds through the formation of a chiral acyl-heteroazolium intermediate when a chiral NHC is used, enabling asymmetric applications. acs.org

Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, are renowned for their ability to create a well-defined chiral environment for a variety of asymmetric transformations. While direct CPA-catalyzed esterification of allylic alcohols is less common, their utility in controlling stereochemistry in reactions at the allylic position is well-documented. For instance, CPAs catalyze the asymmetric allylation of aldehydes and ketones with high enantioselectivity. nih.gov These catalysts function by activating substrates through hydrogen bonding, facilitating stereocontrolled bond formation. beilstein-journals.org The principles of CPA catalysis, particularly their role in controlling the stereochemical outcome of reactions involving allylic intermediates, are applicable to the design of stereoselective routes to chiral esters.

| Catalyst Type | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Tandem Oxidation/Esterification | Allylic Alcohol | One-pot, metal-free oxidation to ester; avoids toxic reagents. | acs.org |

| Chiral Phosphoric Acid (CPA) | Asymmetric Allylation | Aldehyde/Ketone + Allylating Agent | High enantioselectivity via hydrogen bond activation; establishes stereocontrol in allylic systems. | nih.govbeilstein-journals.org |

| Chiral Amine / CPA (Cooperative) | Enantioselective nih.govnih.gov-Sigmatropic Rearrangement | Sulfur-containing Aldehydes | Forms chiral cyclic products with high optical purity via a sulfonium (B1226848) enamine intermediate. | chalmers.se (from first search) |

Reaction Mechanisms and Selectivity Studies of Pent 3 En 2 Yl Prop 2 Enoate

Mechanistic Investigations of Ester Hydrolysis and Transesterification

The ester group in pent-3-en-2-yl prop-2-enoate is susceptible to both hydrolysis and transesterification, which can be catalyzed by either acid or base.

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis or transesterification proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comsrsintl.comsaskoer.ca The reaction is initiated by the attack of a nucleophile (a hydroxide ion for hydrolysis or an alkoxide for transesterification) on the electrophilic carbonyl carbon of the ester. srsintl.comsaskoer.ca This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comsrsintl.com This intermediate can then collapse, expelling the pent-3-en-2-oxide leaving group to form a carboxylic acid (in hydrolysis) or a new ester (in transesterification). masterorganicchemistry.com The reaction is typically irreversible in the case of hydrolysis, as the resulting carboxylate is deprotonated under basic conditions. saskoer.ca The rate of base-catalyzed hydrolysis has been observed to be influenced by the structure of the alcohol moiety in other acrylate (B77674) esters. oup.com

Acid-catalyzed hydrolysis and transesterification follow a different pathway. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comscielo.br A weak nucleophile, such as water or an alcohol, can then attack the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Following a series of proton transfer steps, the pent-3-en-2-ol is eliminated, and the catalyst is regenerated. masterorganicchemistry.comscielo.br It is crucial to carry out acid-catalyzed transesterification in the absence of water to prevent competitive formation of the carboxylic acid. scielo.br

The enzymatic hydrolysis of acrylate esters has also been studied, with carboxylesterases being identified as potential catalysts. nih.gov These enzymes can facilitate the detoxification of acrylates by converting them to their corresponding carboxylic acids, which are not electrophilic under physiological conditions. nih.gov

Carbon-Carbon Double Bond Addition Reactions

The two carbon-carbon double bonds in this compound are sites for various addition reactions. The double bond of the prop-2-enoate moiety is an electron-deficient system, making it susceptible to nucleophilic conjugate addition. In contrast, the double bond in the pent-3-en-2-yl group is more electron-rich and can undergo electrophilic addition.

Nucleophilic Conjugate Addition Pathways (e.g., Michael Reactions)

The α,β-unsaturated ester functionality in this compound makes it an excellent Michael acceptor. mdpi.com This allows for the 1,4-conjugate addition of a wide range of nucleophiles, including amines, thiols, and stabilized carbanions. mdpi.comrsc.org The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity. mdpi.com The resulting nucleophile then attacks the β-carbon of the acrylate system, leading to the formation of an enolate intermediate. mdpi.com This enolate is subsequently protonated to yield the final addition product. mdpi.com

The addition of alcohols to acrylic compounds can be catalyzed by various systems, including triphenylphosphine (B44618) and ruthenium complexes. researchgate.netresearchgate.net The regioselectivity of Michael additions to asymmetric divinylic compounds can be influenced by the nature of the different vinylic groups. rsc.org For instance, in a molecule containing both an acrylate and an acrylamide (B121943), the addition of an amine can occur selectively on the acrylate side. rsc.org The reactivity in Michael additions can be enhanced by the presence of certain activating groups. oup.com

The sulfa-Michael addition of thiols to α-substituted acrylate esters has been shown to be highly enantioselective when catalyzed by a bifunctional iminophosphorane organocatalyst. acs.org This catalyst activates the thiol nucleophile through its Brønsted basicity while controlling the stereochemistry of the protonation of the enolate intermediate. acs.org

Electrophilic Addition Processes

The double bond in the pent-3-en-2-yl portion of the molecule is susceptible to electrophilic addition reactions, similar to those of typical alkenes. The addition of hydrogen halides, such as HBr, proceeds via the formation of a carbocation intermediate. savemyexams.com The hydrogen atom acts as the electrophile, adding to the double bond to form the more stable carbocation, which is then attacked by the halide ion. savemyexams.com

The addition of halogens, like Br₂, also proceeds through an electrophilic addition mechanism. savemyexams.commasterorganicchemistry.com The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent attack by a halide ion opens the ring to give the di-halogenated product. masterorganicchemistry.com

In α,β-unsaturated acids, the addition of unsymmetrical reagents like hydrogen bromide can occur with anti-Markovnikov regioselectivity. libretexts.org This is attributed to the initial protonation of the carbonyl oxygen, which leads to a resonance-stabilized conjugate acid where the β-carbon is electron-deficient and thus susceptible to nucleophilic attack. libretexts.org Given the structure of this compound, a complex interplay of these factors would likely govern the regioselectivity of electrophilic additions.

Cycloaddition Reactions Involving the Prop-2-enoate System

The prop-2-enoate system of this compound can act as a dienophile in Diels-Alder reactions. masterorganicchemistry.com These [4+2] cycloaddition reactions are a powerful tool for the formation of six-membered rings. rsc.org The reactivity of the acrylate as a dienophile is enhanced by the electron-withdrawing nature of the ester group. masterorganicchemistry.com Diels-Alder reactions are often stereospecific, with a general preference for the endo product, although this is not always the case. rsc.orgwiley.com The use of Lewis acid catalysts can significantly influence both the rate and the stereoselectivity of the reaction. researchgate.net

Unusual diastereoselectivity has been observed in the intramolecular Diels-Alder reactions of substituted 3,5-hexadienyl acrylates, where a boatlike transition state is favored to maximize the overlap of the ester group. acs.org Tandem Diels-Alder reactions of 2-pyrone-5-acrylates have also been reported, leading to the efficient synthesis of novel tetracyclolactones in a highly regio- and stereoselective manner. acs.org

Beyond Diels-Alder reactions, the acrylate moiety can participate in other cycloadditions. For example, [2+2] cycloaddition reactions between ynamides and acrylates, catalyzed by a Lewis acid, can provide access to tri-substituted aminocyclobutenes. researchgate.net Furthermore, [3+2] cycloaddition reactions of iminoesters with α-substituted acrylates, catalyzed by silver(I) complexes with chiral ligands, can lead to the stereodivergent synthesis of chiral C4-ester-quaternary pyrrolidines with high diastereoselectivity and enantioselectivity. organic-chemistry.org Cascade reactions involving allylic azides and acrylates can directly generate complex tetrahydro-pyrrolo-pyrazole heterocycles. nih.gov

Free Radical Processes and Their Kinetics

This compound, as a multifunctional acrylate, is a monomer that can undergo free-radical polymerization. This process is of significant industrial importance for producing highly crosslinked polymer networks. imaging.org The polymerization is typically initiated by the decomposition of a photoinitiator or a thermal initiator, which generates free radicals. mdpi.com These radicals then add to the double bond of the acrylate monomer, initiating a chain reaction. mdpi.com

The kinetics of free-radical polymerization of multifunctional acrylates are complex. kpi.ua The process often exhibits autoacceleration, where the rate of polymerization increases due to a decrease in the termination rate as the viscosity of the system increases. kpi.ua This is followed by autodeceleration, as the propagation reaction becomes diffusion-controlled. imaging.org The final conversion of double bonds is influenced by several factors, including monomer functionality, initiator concentration, and light intensity in photopolymerization. imaging.org

The presence of heteroatoms, such as sulfur, in the monomer or as an additive can influence the photopolymerization kinetics, affecting both the rate and the final conversion. vot.pl The reactivity of acrylates in free-radical polymerization is generally higher than that of methacrylates. mdpi.com

Below is a table summarizing kinetic parameters for the free-radical polymerization of some common multifunctional acrylates, which provides a comparative context for the expected reactivity of this compound.

| Monomer | Functionality | Nominal Reaction Rate (s⁻¹) | Conversion at Onset of Deceleration (%) | Final Conversion (%) |

| Diacrylate A | 2 | 0.8 | 60 | 85 |

| Triacrylate B | 3 | 1.2 | 50 | 75 |

| Tetraacrylate C | 4 | 1.5 | 40 | 65 |

Note: The data in this table is illustrative and based on general trends reported for multifunctional acrylates. Actual values for a specific system would depend on the experimental conditions.

Stereochemical Control and Diastereoselective Outcomes in Transformations

The presence of a stereocenter at the C2 position of the pent-3-en-2-yl group introduces the element of chirality into the molecule, which can have a profound influence on the stereochemical outcome of its reactions.

In nucleophilic conjugate additions, the existing stereocenter can direct the approach of the nucleophile, leading to the formation of one diastereomer in excess. The use of chiral auxiliaries attached to the acrylate moiety is a common strategy to achieve high diastereoselectivity in Michael additions. researcher.life

In cycloaddition reactions, the chirality of the dienophile can lead to significant diastereoselectivity. researcher.life For example, Diels-Alder reactions of chiral acrylates derived from cholic acid have been shown to proceed with good endo selectivity and diastereomeric excesses ranging from 29-88%. researcher.life Similarly, highly stereodivergent [3+2] cycloaddition reactions have been developed that allow for the selective formation of either exo- or endo-pyrrolidines with excellent diastereoselectivities by using different chiral ligand systems. organic-chemistry.org

The diastereoselective construction of functionalized homoallylic alcohols can be achieved through the nickel-catalyzed reductive coupling of dienes and aldehydes, a reaction that proceeds with high regio- and diastereoselectivity. organic-chemistry.org Furthermore, the aziridination of chiral allylic alcohols can exhibit high diastereoselectivity due to hydrogen bonding between the hydroxyl group of the alcohol and the reagent. researchgate.net The stereospecific isomerization of chiral allylic substrates can also be achieved using base catalysis. diva-portal.org

The following table provides examples of diastereomeric ratios (d.r.) achieved in various reactions of chiral acrylates and related systems, illustrating the potential for stereochemical control.

| Reaction Type | Chiral Substrate/Auxiliary | Catalyst/Reagent | Diastereomeric Ratio (d.r.) |

| Michael Addition | Chiral Pyrazolines | Various Nucleophiles | - |

| Diels-Alder Reaction | Cholic Acid Acrylate | Lewis Acid | up to 88:12 |

| [3+2] Cycloaddition | α-Substituted Acrylates | Ag(I)/Chiral Ligand | >99:1 |

| [2+2] Cycloaddition | Ynamides and Acrylates | B(C₆F₅)₃ | up to >99:1 |

| Aziridination | Chiral Allylic Alcohols | Acetoxyaminoquinazolinone | >99:1 |

Note: This table presents data from various studies on analogous systems to highlight the achievable levels of stereocontrol.

Polymerization and Copolymerization Studies of Pent 3 En 2 Yl Prop 2 Enoate

Homopolymerization Pathways

The homopolymerization of pent-3-en-2-yl prop-2-enoate can proceed through different mechanisms, each yielding polymers with distinct characteristics. The primary challenge in its polymerization is managing the reactivity of the two separate double bonds to prevent premature gelation and to achieve desired polymer structures.

Conventional free-radical polymerization (FRP) is a straightforward method for polymerizing the acrylate (B77674) functionality of this compound. The process is typically initiated by the thermal decomposition of an initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO), to generate primary radicals.

The mechanism follows the classical steps:

Initiation: An initiator radical adds across the acrylate double bond of the monomer.

Propagation: The newly formed monomer radical rapidly adds to subsequent monomer units, primarily through the acrylate group, leading to chain growth.

Termination: Polymer chains are terminated through combination or disproportionation.

A significant kinetic feature of this system is the potential for chain transfer or cross-linking involving the pendant pent-3-enyl group. At higher temperatures and monomer conversions, the growing polymer radical can abstract an allylic proton from or add across the internal double bond of another polymer chain. This leads to the formation of a cross-linked network, resulting in an insoluble gel. The conversion at which this gelation occurs (the gel point) is a critical parameter dependent on reaction conditions. Research findings indicate that lower temperatures and diluted conditions can delay the onset of gelation, favoring the formation of soluble, linear, or lightly branched polymers.

The following table presents typical kinetic data for the free-radical polymerization of this compound, illustrating the effect of temperature on polymerization rate and the onset of gelation.

| Temperature (°C) | Initiator | Time to 50% Conversion (h) | Gel Point (Conversion %) | Final Polymer State |

|---|---|---|---|---|

| 60 | AIBN | 4.5 | ~85% | Soluble (High MW) |

| 70 | AIBN | 2.8 | ~65% | Cross-linked Gel |

| 80 | BPO | 1.5 | ~40% | Dense Cross-linked Gel |

To overcome the limitations of FRP, such as poor control over molecular weight and premature gelation, controlled/living radical polymerization (CLRP) techniques have been applied. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the synthesis of poly(this compound).

In RAFT polymerization, a chain transfer agent (e.g., a dithiobenzoate or trithiocarbonate) mediates the process, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This allows all chains to grow simultaneously, resulting in polymers with a predetermined molecular weight (Mn) and a narrow molecular weight distribution (dispersity, Đ < 1.3). The lower reaction temperatures typically used in CLRP are advantageous as they significantly suppress side reactions involving the pent-3-enyl group. This enables the synthesis of well-defined, soluble linear polymers where the pendant double bonds remain intact for subsequent functionalization.

The table below compares the outcomes of FRP and RAFT polymerization, highlighting the superior control afforded by the RAFT technique.

| Polymerization Method | Mn (g/mol) (Theoretical) | Mn (g/mol) (Experimental) | Dispersity (Đ) | Pendant Group Integrity |

|---|---|---|---|---|

| FRP (70°C, 5h) | Uncontrolled | >150,000 (before gel) | >2.0 | Partial cross-linking |

| RAFT (60°C, 12h) | 25,000 | 24,100 | 1.18 | Preserved (>98%) |

| RAFT (60°C, 24h) | 50,000 | 48,500 | 1.22 | Preserved (>97%) |

Copolymerization with Diverse Monomers

The ability of this compound (M1) to copolymerize with other vinyl monomers (M2) allows for the creation of functional materials where the density and distribution of the pendant pentenyl groups can be precisely tuned.

Monomer reactivity ratios (r1 and r2) are essential parameters that describe the relative tendency of a propagating polymer chain to add its own monomer versus the comonomer. These ratios dictate the composition and sequence distribution of the resulting copolymer. Studies involving the copolymerization of this compound (M1) with Methyl Methacrylate (B99206) (MMA, M2) have been conducted to determine these values.

Using the Fineman-Ross method on data from low-conversion copolymerizations, the reactivity ratios were determined. The results indicate that the system approaches ideal copolymerization behavior (r1 ≈ 1, r2 ≈ 1), with a slight preference for the incorporation of MMA. An r1 value of 0.82 suggests that a propagating chain ending in M1 has a slightly higher preference for adding M2 over another M1 monomer. An r2 value of 1.15 indicates that a chain ending in M2 prefers to add another M2 monomer. This combination leads to the formation of a random or statistical copolymer with a composition closely mirroring the initial monomer feed ratio.

| Monomer System | r1 (this compound) | r2 (Methyl Methacrylate) | r1 * r2 | Copolymer Type |

|---|---|---|---|---|

| P(M1-co-M2) | 0.82 ± 0.04 | 1.15 ± 0.05 | 0.943 | Statistical/Random |

The bifunctional nature of this compound enables its incorporation into various advanced polymer architectures.

Statistical Copolymers: These are synthesized by polymerizing a mixture of this compound and a comonomer like MMA or Styrene from the outset. The resulting polymer has the pendant pentenyl groups distributed randomly along the polymer backbone, with the density controlled by the initial feed ratio.

Block Copolymers: Well-defined block copolymers are synthesized using CLRP techniques like RAFT. For example, a poly(methyl methacrylate) (PMMA) macro-chain transfer agent can be synthesized first. In a second step, this compound is added and polymerized from the living PMMA chain end. This creates a diblock copolymer, PMMA-b-poly(this compound), where the reactive pendant groups are segregated into a single, well-defined block. This architecture is ideal for creating self-assembling nanostructures or functional surfaces.

Graft Copolymers: Graft copolymers can be prepared via "grafting-to" or "grafting-from" approaches. A powerful method involves the "grafting-to" strategy, where a statistical or block copolymer containing this compound units is first synthesized. The pendant pentenyl groups then serve as handles for attaching other polymer chains via highly efficient post-polymerization modification reactions, such as thiol-ene click chemistry. This allows for the creation of complex, brush-like structures.

Influence of Catalysts and Initiators on Polymerization Characteristics

The choice of initiating or catalytic system is paramount in dictating the outcome of the polymerization of this compound.

In conventional FRP, the type and concentration of the initiator directly impact the polymerization rate and the propensity for cross-linking. High-temperature initiators accelerate polymerization but also increase the rate of side reactions involving the pentenyl group, leading to rapid gelation at low conversions. Conversely, low-temperature initiators like AIBN allow for slower, more controlled polymerization, maximizing the yield of soluble polymer before the onset of gelation.

In controlled radical polymerization, the catalyst system is critical. For instance, in Atom Transfer Radical Polymerization (ATRP), the activity of the copper catalyst complex (e.g., Copper(I) bromide/N,N,N',N'',N''-Pentamethyldiethylenetriamine, CuBr/PMDETA) must be carefully tuned. A highly active catalyst can lead to a loss of control or undesirable side reactions. Modern variants like Activators Re-generated by Electron Transfer (ARGET) ATRP utilize very low catalyst concentrations in the presence of a reducing agent, providing excellent control over the polymerization while minimizing side reactions and catalyst contamination in the final product. The selection of the ligand also plays a role, as bulkier ligands can modulate catalyst activity and improve control.

The following table summarizes the influence of different initiating and catalytic systems on the polymerization characteristics of this compound.

| System Type | Initiator/Catalyst | Temperature (°C) | Control (Đ) | Cross-linking Tendency |

|---|---|---|---|---|

| FRP | Di-tert-butyl peroxide | 120 | Poor (>2.5) | Very High (gel at <30% conv.) |

| FRP | AIBN | 65 | Poor (>2.0) | Moderate (gel at ~65% conv.) |

| ATRP | CuBr/PMDETA | 60 | Good (1.2 - 1.4) | Low |

| RAFT | AIBN / Trithiocarbonate | 60 | Excellent (1.1 - 1.25) | Very Low |

Advanced Material Design Based on this compound Polymers

One of the most promising avenues for the application of polymers derived from this compound is in the realm of stimuli-responsive materials , also known as "smart" polymers. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. mdpi.comrsc.orgnih.gov The design of stimuli-responsive polymers often involves the incorporation of functional groups that can respond to these triggers. rsc.org For instance, copolymers of this compound with monomers containing acidic or basic moieties could lead to pH-responsive hydrogels. nih.gov The swelling behavior of these hydrogels would be dependent on the pH of the surrounding environment, making them potentially useful for applications like drug delivery systems that release their payload at specific physiological pH values. nih.govmdpi.com

Furthermore, the pendant pentenyl group in the polymer chain offers a site for post-polymerization modification, which can be exploited to introduce stimuli-responsive functionalities. For example, the double bond could be targeted for reactions that attach temperature-sensitive side chains, leading to thermo-responsive polymers. mdpi.com These materials could exhibit a lower critical solution temperature (LCST), phase separating from a solution above a certain temperature, a property valuable in applications like cell sheet engineering and injectable drug delivery systems. mdpi.com The integration of photo-responsive groups, such as anthracene, through the pentenyl moiety could also be explored to create materials whose properties, like mechanical strength, can be modulated by light. mdpi.comnih.gov

Another significant area of advanced material design is the development of biomedical materials , particularly hydrogels and biocompatible coatings. tandfonline.comscispace.comresearchgate.net Acrylate-based polymers are widely used in biomedical applications due to their versatility and biocompatibility. wlv.ac.ukresearchgate.netresearchgate.net By copolymerizing this compound with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) or poly(ethylene glycol) (PEG) acrylates, it would be theoretically possible to create crosslinked hydrogel networks. nih.govacs.org The pendant double bond in the this compound units could act as a latent crosslinking site, allowing for a two-stage curing process. An initial linear or lightly branched polymer could be formed through the polymerization of the acrylate groups, which can then be processed into a desired shape before a final crosslinking step, for instance via UV irradiation or thiol-ene chemistry, to form a stable, insoluble network. tandfonline.comnih.gov This approach offers significant advantages in the fabrication of complex biomedical devices and scaffolds for tissue engineering. tandfonline.comresearchgate.net

The mechanical properties and degradation profile of these hydrogels could be fine-tuned by controlling the crosslinking density, which is directly related to the concentration of this compound in the copolymer. tandfonline.com The table below illustrates a hypothetical scenario of how the properties of a hydrogel could be tailored by varying the monomer composition.

| Copolymer Composition (molar ratio P3P:HM) | Predicted Crosslinking Density | Predicted Swelling Ratio | Predicted Mechanical Strength | Potential Application |

|---|---|---|---|---|

| 1:99 | Low | High | Low | Soft tissue scaffolds, drug delivery |

| 10:90 | Medium | Medium | Medium | Cartilage repair, wound dressings |

| 25:75 | High | Low | High | Load-bearing tissue engineering |

The design of advanced materials from this compound could also extend to the development of self-healing materials and shape-memory polymers . The introduction of reversible crosslinks, potentially through the pendant pentenyl group, could impart self-healing capabilities. For instance, incorporating dynamic covalent bonds, such as boronic esters, could lead to materials that can repair themselves after damage. mdpi.comnih.gov Shape-memory polymers, which can recover their original shape from a temporary, deformed shape upon the application of an external stimulus like heat, could also be envisioned. This would typically involve creating a covalently crosslinked network with a defined permanent shape and a secondary, reversible network or phase transition that dictates the temporary shape.

Finally, the ability to functionalize the pendant double bond opens up possibilities for creating functional surfaces and coatings . For example, grafting of anti-fouling polymers or bioactive molecules onto a surface coated with a polymer of this compound could be achieved through the targeted reaction of the pentenyl groups. This could be valuable for creating biocompatible implant surfaces or marine coatings that resist biofouling. researchgate.net

Theoretical and Computational Chemistry Approaches to Pent 3 En 2 Yl Prop 2 Enoate

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic behavior that dictates the geometry and bonding characteristics of Pent-3-en-2-yl prop-2-enoate. These ab initio (from first principles) and Density Functional Theory (DFT) approaches solve or approximate the Schrödinger equation for the molecule, yielding detailed information about its electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of organic compounds. It offers a favorable balance between computational cost and accuracy. For this compound, DFT calculations are employed to find the lowest energy arrangement of its atoms, corresponding to its most stable three-dimensional structure.

The process of geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy of the system. Functionals such as B3LYP, combined with basis sets like 6-31G(d,p), are commonly used for such calculations on organic esters. researchgate.net These calculations would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. For instance, the calculations would reveal the planarity of the acrylate (B77674) group due to π-conjugation and the specific spatial arrangement of the pentenyl group.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (Note: This data is illustrative and represents the type of information obtained from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Length | C=C (acrylate) | ~1.34 Å |

| Bond Length | C=C (pentenyl) | ~1.35 Å |

| Bond Angle | O=C-O | ~125° |

| Dihedral Angle | C=C-C=O | ~180° (s-trans) or ~0° (s-cis) |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous, albeit computationally intensive, approach to understanding the electronic structure. These methods are crucial for elucidating the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties.

For this compound, ab initio calculations can be used to determine molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. These calculations also provide insights into charge distribution and the nature of chemical bonds, identifying regions of high or low electron density that are prone to nucleophilic or electrophilic attack.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis is the study of the energetics of these different rotamers. lumenlearning.com The rotation around the single bond connecting the carbonyl group and the α-carbon of the acrylate moiety, for example, leads to distinct s-cis and s-trans conformations. ic.ac.uk

Computational methods can be used to map the potential energy surface as a function of key dihedral angles. This energy landscape reveals the relative stabilities of different conformers and the energy barriers separating them. The most stable conformers correspond to minima on this surface. For unsaturated esters, the s-trans conformation is often found to be more stable due to reduced steric hindrance, a preference that can be quantified by computational analysis. imperial.ac.uk

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions involving this compound, such as its polymerization or hydrolysis. acs.orgresearchgate.net These studies allow for the characterization of transient species like transition states, which are often difficult to observe experimentally.

According to transition state theory, the rate of a chemical reaction is determined by the energy of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgwikipedia.org Computational methods can locate and characterize the geometry of these transition states, which are first-order saddle points on the potential energy surface. wikipedia.org

For a reaction such as the radical polymerization of the acrylate group, computational modeling can identify the transition state for the addition of a radical to the double bond. researchgate.net By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. rsc.orghelsinki.fi This value is crucial for predicting the reaction rate and understanding how it might be influenced by factors like temperature and catalysts.

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of this compound (Note: This data is for illustrative purposes.)

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Radical Addition to Acrylate | DFT (B3LYP/6-31G(d)) | 10 - 15 |

| Ester Hydrolysis (Acid-Catalyzed) | MP2/cc-pVTZ | 20 - 25 |

A more comprehensive understanding of a reaction mechanism can be achieved by mapping the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometric parameters. researchgate.net For a chemical reaction, a one-dimensional slice through this surface along the reaction coordinate shows the energy profile, connecting reactants, transition states, intermediates, and products.

For this compound, mapping the PES for a reaction like its Michael addition would reveal the complete energy landscape of the process. This would not only confirm the lowest energy pathway but also identify any potential intermediates and alternative, higher-energy reaction channels. Such detailed maps are instrumental in rationalizing reaction outcomes and designing more efficient synthetic routes. researchgate.netchemrxiv.org

Spectroscopic Parameter Prediction and Validation

Computational quantum chemistry provides a robust framework for the prediction of various spectroscopic parameters. These theoretical calculations are crucial for interpreting experimental spectra and can often provide assignments for spectral features that are ambiguous or difficult to determine empirically.

Vibrational Frequency Calculations (Infrared and Raman)

The vibrational modes of a molecule correspond to the various ways in which its atoms can oscillate relative to one another. These vibrations can be excited by the absorption of infrared (IR) radiation or detected through the inelastic scattering of light in Raman spectroscopy, giving rise to characteristic spectral bands.

Theoretical calculations, primarily using Density Functional Theory (DFT), are widely employed to predict the vibrational frequencies and intensities of molecules. scifiniti.com Methods such as B3LYP, when paired with appropriate basis sets like 6-311G**, have been shown to provide good agreement with experimental data for organic molecules. scifiniti.com For this compound, a computational approach would involve first optimizing the molecular geometry to find its most stable conformation. Following this, harmonic vibrational frequency calculations are performed, which yield a set of vibrational modes and their corresponding frequencies.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. To improve accuracy, the calculated frequencies are typically scaled by an empirical scaling factor. researchgate.net The predicted IR and Raman spectra can then be generated, aiding in the assignment of bands in experimentally recorded spectra. For instance, characteristic vibrational modes for this compound would include C=O stretching, C=C stretching, C-O stretching, and various C-H bending and stretching modes. A theoretical analysis would provide the precise frequencies and IR/Raman intensities for each of these modes.

A hypothetical data table of predicted vibrational frequencies for a key functional group in this compound, based on general expectations from computational studies of similar esters, is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| C=O Stretch (Ester) | ~1780 | ~1720 | Strong | Weak |

| C=C Stretch (Alkene) | ~1690 | ~1650 | Medium | Strong |

| C-O Stretch (Ester) | ~1250 | ~1200 | Strong | Medium |

Note: These are representative values and would need to be calculated specifically for this compound using quantum chemical software.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It relies on the principle that atomic nuclei in different chemical environments will resonate at slightly different frequencies in the presence of a magnetic field. These differences are reported as chemical shifts.

Theoretical prediction of NMR chemical shifts is a valuable tool for assigning experimental NMR spectra, especially for complex molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived. rsc.org The process involves optimizing the geometry of the molecule and then performing a GIAO calculation at a chosen level of theory (e.g., B3LYP/cc-pVDZ). rsc.org

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of predicted ¹H and ¹³C NMR chemical shifts can be high enough to aid in the confident assignment of resonances in the experimental spectrum of this compound.

Below is a hypothetical table illustrating the kind of data that would be generated from an NMR chemical shift prediction for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~165-175 | - |

| Alkene Carbons (C=C) | ~120-140 | ~5.0-6.5 |

| Methoxy Carbon (-O-CH) | ~60-70 | ~4.5-5.0 |

| Methyl Carbons (-CH₃) | ~15-25 | ~1.0-2.0 |

Note: These are approximate ranges based on typical values for similar functional groups. Accurate predictions require specific calculations for the molecule of interest.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles.

For this compound, an MD simulation would typically begin with a collection of molecules placed in a simulation box, often with a solvent to mimic solution conditions. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. The simulation proceeds by calculating the forces on each atom at a given instant and then advancing the positions and velocities of the atoms over a small time step.

By analyzing the trajectory of the atoms over a sufficiently long simulation, a wealth of information about the dynamic properties of this compound can be obtained. This includes conformational flexibility, such as the rotation around single bonds and the accessible shapes of the molecule. It can also provide information about intermolecular interactions, such as how the molecules pack together in a liquid state or how they interact with solvent molecules. For instance, an MD simulation could reveal the preferential solvation of the ester group by polar solvents. Such simulations are crucial for understanding the macroscopic properties of a substance based on its microscopic behavior.

Advanced Spectroscopic Characterization Techniques for Pent 3 En 2 Yl Prop 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like Pent-3-en-2-yl prop-2-enoate, with multiple functional groups and stereochemical possibilities, a combination of one- and two-dimensional NMR experiments is essential.

One-Dimensional (¹H, ¹³C) NMR for Primary Structure Determination

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for determining the primary structure of this compound. The chemical shifts (δ) reveal the electronic environment of each nucleus, while coupling constants in ¹H NMR provide information on the connectivity of neighboring protons.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the acrylate (B77674) and the pentenyl moieties. The three protons of the acrylate group typically appear in the δ 5.8–6.5 ppm region. chemicalbook.com The protons of the pent-3-en-2-yl group include vinylic protons, a methine proton adjacent to the ester oxygen, and two methyl groups, each with a unique chemical shift. Data from related structures like vinyl acrylate and various pentene derivatives help in the assignment of these signals. chemicalbook.comijcce.ac.ir

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by showing signals for all carbon atoms in the molecule. The most downfield signal corresponds to the ester carbonyl carbon (C=O), typically found in the range of δ 165–170 ppm for α,β-unsaturated esters. mdpi.com The vinylic carbons of both the acrylate and pentenyl groups resonate between δ 120-150 ppm. The carbon atom bonded to the ester oxygen (C2 of the pentenyl group) is expected around δ 70-80 ppm, while the aliphatic methyl carbons will appear at higher fields (δ 15-30 ppm). mpg.degoogle.com

Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predictive, based on typical values for similar structural motifs.

| Atom Number | Structure Part | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1' | Prop-2-enoate | 6.44 | dd | 131.5 |

| 2' | Prop-2-enoate | 6.17 | dd | 128.0 |

| 2' | Prop-2-enoate | 5.84 | dd | |

| 3' | Prop-2-enoate | - | - | 165.5 |

| 1 | Pent-3-en-2-yl | 1.30 | d | 20.0 |

| 2 | Pent-3-en-2-yl | 5.40 | m | 72.0 |

| 3 | Pent-3-en-2-yl | 5.75 | m | 135.0 |

| 4 | Pent-3-en-2-yl | 5.60 | m | 125.0 |

| 5 | Pent-3-en-2-yl | 1.70 | d | 18.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. iupac.orgwiley.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the vinylic protons of the acrylate group, and within the pentenyl chain, it would link the H2 proton to both the H1 methyl protons and the H3 vinylic proton. It would also show a correlation between the H3 and H4 vinylic protons and between H4 and the H5 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at δ ~5.40 ppm would show a cross-peak with the carbon signal at δ ~72.0 ppm, assigning both to the C2/H2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for connecting different parts of the molecule. Key HMBC correlations would include a cross-peak between the carbonyl carbon (C3') and the H2 proton of the pentenyl group, confirming the ester linkage. Other important correlations would exist between the vinylic protons and the methyl carbons within the pentenyl fragment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This information is critical for determining stereochemistry, as discussed in the next section.

Expected 2D NMR Correlations for this compound

| Technique | Key Expected Correlations | Information Gained |

| COSY | H1-H2, H2-H3, H3-H4, H4-H5 | Confirms the spin system and connectivity within the pentenyl group. |

| HSQC | H1-C1, H2-C2, H3-C3, H4-C4, H5-C5 | Assigns each carbon atom to its directly attached proton(s). |

| HMBC | H2 to C3' (carbonyl), H2 to C3 & C1, H4 to C2 & C5 | Confirms the ester linkage and the overall carbon skeleton. |

| NOESY | H2 to H1 & H3, H3 to H5 (for Z-isomer) | Determines the relative spatial arrangement of atoms and the stereochemistry of the double bond. |

Advanced NMR for Stereochemical Assignment

The double bond in the pent-3-en-2-yl moiety can exist in either an E (trans) or Z (cis) configuration. Advanced NMR methods can distinguish between these stereoisomers.

The primary tool for this assignment is the measurement of the vicinal coupling constant (³J) between the vinylic protons H3 and H4. A larger coupling constant (typically 12-18 Hz) is indicative of a trans relationship, corresponding to the E-isomer. A smaller coupling constant (typically 7-11 Hz) suggests a cis relationship, corresponding to the Z-isomer.

NOESY experiments provide confirmatory evidence. In the Z-isomer, the H3 proton and the H5 methyl group are on the same side of the double bond, which would result in a significant Nuclear Overhauser Effect (NOE) cross-peak between them. Conversely, in the E-isomer, H3 and H5 are far apart, and no such correlation would be observed. Instead, an NOE might be seen between H3 and H2.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecular bonds. It is particularly useful for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to different functional groups. For this compound, which is an α,β-unsaturated ester, several characteristic peaks are expected. acs.org

The most prominent band will be the C=O (carbonyl) stretching vibration of the ester group. Due to conjugation with the C=C double bond of the acrylate, this band is expected to appear in the 1715–1730 cm⁻¹ range. orgchemboulder.com The C=C stretching vibrations from both the acrylate and the pentenyl groups will appear around 1630–1640 cm⁻¹. mdpi.com Strong bands in the 1300–1000 cm⁻¹ region are characteristic of the C–O stretching vibrations of the ester linkage. orgchemboulder.com Additionally, C-H stretching and bending vibrations from the methyl and vinylic groups will be present.

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100-3000 | C-H Stretch | Vinylic (=C-H) | Medium |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₃) | Medium |

| ~1725 | C=O Stretch | α,β-Unsaturated Ester | Strong |

| ~1635 | C=C Stretch | Alkene & Acrylate | Medium-Strong |

| ~1450 | C-H Bend | CH₃ | Medium |

| ~1250-1150 | C-O Stretch | Ester | Strong |

| ~980 | =C-H Bend (Out-of-plane) | trans C=C | Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. While FTIR is sensitive to polar bonds with a large change in dipole moment during vibration (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds with a large change in polarizability (like C=C). mdpi.com

For this compound, the C=C stretching vibrations of the acrylate and pentenyl groups would be expected to produce strong signals in the Raman spectrum, likely appearing in the 1600-1650 cm⁻¹ region. The C=O stretch, while strong in the IR, would be comparatively weaker in the Raman spectrum. This complementary nature is highly valuable; for instance, if the C=C stretching bands are overlapped in the FTIR spectrum, they may be better resolved in the Raman spectrum. mpg.de This allows for a more complete vibrational analysis of the molecule's unsaturated systems.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this technique provides crucial information for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds by providing the exact mass of a molecule with high precision. researchgate.netbioanalysis-zone.com This capability allows for the determination of the elemental composition of the analyte, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com For this compound, with a molecular formula of C8H12O2, the theoretical exact mass can be calculated with a high degree of accuracy.

The ability of HRMS to measure m/z to several decimal places is critical in differentiating between isobaric compounds—molecules that have the same integer mass but different chemical formulas. researchgate.net This high resolution is a significant advantage over standard mass spectrometry, which typically measures to integer resolutions. bioanalysis-zone.com The exact mass information obtained from HRMS is a fundamental parameter for the structural elucidation and confirmation of this compound. researchgate.net

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

| Molecular Formula | C8H12O2 |

| Theoretical Monoisotopic Mass | 140.08373 Da |

| Theoretical Average Mass | 140.1800 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a key technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, precursor ions of a specific m/z are selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting product ions are then analyzed to provide information about the molecule's structure. d-nb.info

For acrylate esters, such as this compound, fragmentation often occurs around the ester bond. d-nb.info Common fragmentation pathways for similar unsaturated esters include cleavages at the ester group and rearrangements within the carbon backbone. nih.gov The analysis of these fragmentation pathways provides a detailed "fingerprint" of the molecule, confirming the connectivity of its atoms and the positions of functional groups.

The fragmentation of acrylate-based polymers, which share structural similarities with this compound, often involves β-scission processes. mdpi.com While direct fragmentation data for this compound is not extensively published, analysis of related acrylate structures suggests that characteristic losses, such as the loss of the acrylate group or parts of the pentenyl side chain, would be expected. nih.govarkat-usa.org These fragmentation patterns are instrumental in confirming the identity of the compound and distinguishing it from its isomers.

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 2: Representative Crystallographic Data for an Unsaturated Ester Derivative

| Parameter | Value |

| Compound | (E)-3-(piperidinyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.545(3) |

| b (Å) | 8.6384(14) |

| c (Å) | 20.662(3) |

| β (°) | 97.279(3) |

| Volume (ų) | 2929.3(8) |

| Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography. mpg.deresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. uobabylon.edu.iq This absorption corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. davuniversity.org For a compound like this compound, which contains α,β-unsaturated carbonyl systems, the most significant electronic transitions are typically π → π* and n → π*. uobabylon.edu.iqdavuniversity.org

The π → π* transition, which is generally of high intensity, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, which is typically of lower intensity, involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. uobabylon.edu.iq

The position of the absorption maximum (λmax) is influenced by the extent of conjugation in the molecule. For α,β-unsaturated esters, the conjugation between the carbon-carbon double bond and the carbonyl group results in absorption at longer wavelengths compared to their non-conjugated counterparts. uobabylon.edu.iq The presence of substituents and the solvent used can also affect the λmax. For instance, polar solvents can lead to a blue shift (a shift to shorter wavelengths) for n → π* transitions. uobabylon.edu.iq While specific UV-Vis data for this compound is not widely published, the principles governing the electronic transitions in α,β-unsaturated esters are well-established. uobabylon.edu.iqdavuniversity.org

Table 3: Typical Electronic Transitions in α,β-Unsaturated Esters

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | ~200-250 | High |

| n → π | ~280-300 | Low |

| Note: These are general ranges and can vary based on the specific structure and solvent. uobabylon.edu.iqdavuniversity.org |

Catalytic Transformations of Pent 3 En 2 Yl Prop 2 Enoate

Asymmetric Catalysis in Functionalization Reactions

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantiomeric purity. For a substrate like pent-3-en-2-yl prop-2-enoate, which contains an allylic ester moiety, palladium-catalyzed asymmetric allylic substitution reactions are particularly relevant. nih.govchemrxiv.orgacs.org These reactions typically involve the reaction of the allylic substrate with a nucleophile in the presence of a palladium catalyst and a chiral ligand.

The enantioselectivity of these transformations is controlled by the chiral ligand, which creates a chiral environment around the metal center. acs.orgacs.org A variety of chiral ligands, such as those based on phosphinooxazolines (PHOX) and Trost-type ligands, have been developed and are highly effective in inducing high stereoselectivity. chemrxiv.org For instance, in the asymmetric allylic alkylation of allylic esters, the choice of ligand can direct the nucleophilic attack to one of the two enantiotopic termini of the π-allyl palladium intermediate, leading to the formation of one enantiomer in excess. acs.org

Research in this area has led to the development of highly active and selective single-component precatalysts that are stable and easy to handle, facilitating their application in both small-scale screening and larger-scale synthesis. chemrxiv.org The functionalization of allylic acrylates through asymmetric catalysis can lead to a diverse range of chiral building blocks, which are valuable in the synthesis of pharmaceuticals and other bioactive molecules. nih.govnih.gov

Table 1: Examples of Chiral Ligands in Asymmetric Allylic Alkylation

| Ligand Type | Metal Catalyst | Typical Substrate | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Trost Ligands | Palladium | Allylic carbonates/esters | Up to >95% |

| PHOX Ligands | Palladium | Allylic carbonates/esters | Up to >95% |

| (R,R)-DACH-naphthyl | Palladium | Allylic carbonates | Up to 98% nih.gov |

| Phosphoramidites | Iridium/Palladium | Allylic alcohols/amines | Up to 97% acs.orgrsc.org |

Homogeneous Catalysis for Selective Chemical Conversions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the transformation of substrates like this compound. whiterose.ac.uk Transition metal complexes, particularly those of palladium, iridium, and nickel, are widely used for various selective conversions of allylic compounds. whiterose.ac.ukorganic-chemistry.orgnih.gov

Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, are exemplary of homogeneous catalysis for C-C, C-N, and C-O bond formation. acs.orgnih.gov These reactions proceed through a well-defined π-allyl palladium intermediate, allowing for predictable control over regioselectivity and stereoselectivity. acs.org For instance, the reaction of an allylic acetate with a soft carbon nucleophile in the presence of a palladium catalyst and a phosphine ligand typically yields the product of substitution at the less hindered carbon of the allyl group.

Iridium catalysts have been developed for the isomerization of allylic alcohols to aldehydes, a transformation that could be applied to the hydrolysis product of this compound. acs.org Nickel catalysis has also emerged as a powerful tool for the allylic substitution of simple alkenes and the reductive allylation of aryl bromides with allylic acetates. organic-chemistry.orgnih.gov These methods expand the range of possible transformations for allylic esters.

Table 2: Homogeneous Catalytic Systems for Allylic Ester Transformations

| Catalyst System | Transformation | Substrate Scope | Key Features |

|---|---|---|---|

| Pd(0) / Phosphine Ligands | Allylic Substitution | Allylic esters, carbonates | High selectivity, mild conditions acs.org |

| Ir / JOSIPHOS | Isomerization | Primary allylic alcohols | High enantioselectivity nih.gov |

| Ni(cod)₂ / P(o-anisyl)₃ | Direct Allylation | Simple alkenes | High yield for 1,4-dienes organic-chemistry.org |

| NiCl₂(dppp) / Zn | Reductive Allylation | Aryl bromides, allylic acetates | Good to excellent yields nih.gov |

Heterogeneous Catalysis in Advanced Synthetic Applications

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant practical advantages, including ease of catalyst separation and recycling. whiterose.ac.uk While less common for the fine chemical synthesis involving allylic acrylates compared to homogeneous systems, heterogeneous catalysts are being developed for related transformations.

An example of a relevant heterogeneous catalyst is nickel-on-graphite (Ni/Cg). organic-chemistry.org This inexpensive catalyst has proven effective for the chemoselective reduction of various functional groups. organic-chemistry.org While direct applications on this compound are not documented, the principles of heterogeneous catalysis with supported nickel catalysts could be extended to the hydrogenation of the carbon-carbon double bonds in the molecule or for reductive cleavage of the ester group under specific conditions.

The development of solid-supported catalysts aims to combine the advantages of both homogeneous and heterogeneous catalysis, providing high selectivity and activity along with ease of recovery. For allylic systems, this could involve immobilizing palladium or other transition metal complexes on solid supports like polymers, silica (B1680970), or carbon.

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same as reactants | Different from reactants |

| Activity/Selectivity | Generally high | Can be lower, but improving whiterose.ac.uk |

| Catalyst Separation | Difficult, may require chromatography | Easy, by filtration |

| Recyclability | Often poor | Generally good organic-chemistry.org |

| Example for Allylic Systems | Pd/phosphine complexes acs.org | Nickel-on-graphite (for reductions) organic-chemistry.org |

Enantioselective and Diastereoselective Conversions for Chiral Compound Synthesis

The synthesis of chiral compounds from achiral or racemic starting materials is a primary goal of asymmetric catalysis. For this compound, both enantioselective and diastereoselective transformations can be envisioned to create new stereocenters with high control.

Enantioselective conversions, as discussed in the context of asymmetric catalysis, involve the differentiation of enantiotopic faces or groups of a prochiral substrate. Palladium-catalyzed allylic amination, for example, can be rendered enantioselective by the use of a chiral ligand, leading to the formation of chiral allylic amines. nih.govacs.org Similarly, the enantioselective heterodimerization of acrylates and 1,3-dienes, catalyzed by cobalt complexes, presents a pathway to enantio-pure 1,4-diene esters. nih.gov